5-(1,3-苯并二氧杂环戊二烯-5-基)-5-甲基咪唑烷-2,4-二酮

描述

Molecular Structure Analysis

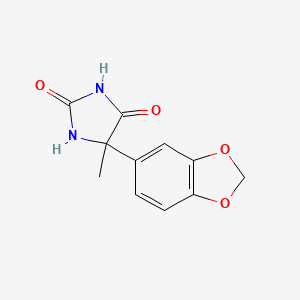

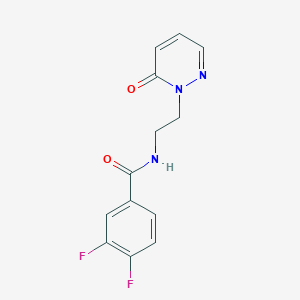

The molecular structure of this compound would be characterized by the presence of the imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a methyl group and a 1,3-benzodioxol-5-yl group . The 1,3-benzodioxol-5-yl group is a type of aromatic ether that contains a 1,3-dioxole ring fused to a benzene ring .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The carbonyl groups might be susceptible to nucleophilic attack, and the aromatic ether group could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

科学研究应用

合成和抗菌活性

研究表明,对合成咪唑烷二酮衍生物(包括与 5-(1,3-苯并二氧杂环-5-基)-5-甲基咪唑烷二酮-2,4-二酮相关的衍生物)及其抗菌特性非常感兴趣。Albuquerque 等人(1999 年)详细介绍了新衍生物的合成和物理化学性质,并指出了它们对某些细菌菌株的体外抗菌活性。这种涉及芳香醛缩合反应的合成途径为创造具有针对性抗菌作用的化合物开辟了可能性 (Albuquerque 等人,1999 年)。

抗癌潜力

另一个重要的研究领域是探索咪唑烷二酮衍生物在抗癌应用中的作用。Penthala 等人(2011 年)合成了新型取代衍生物,并评估了它们对一组 60 种人类肿瘤细胞系的体外细胞毒性,确定了对黑色素瘤和卵巢癌细胞具有有效生长抑制特性的化合物 (Penthala 等人,2011 年)。这项研究强调了此类化合物在开发新的抗癌疗法中的潜力。

抗糖尿病和抗增殖活性

已研究与 5-(1,3-苯并二氧杂环-5-基)-5-甲基咪唑烷二酮-2,4-二酮结构相关的化合物,以了解其抗糖尿病和抗增殖活性。Chandrappa 等人(2008 年)合成了新型衍生物,并评估了它们对各种癌细胞系的抗增殖作用,发现一些化合物具有有效活性 (Chandrappa 等人,2008 年)。同样,Gutiérrez-Hernández 等人(2019 年)证明了苯并咪唑-噻唑烷二酮杂化物的降血糖作用,提供了它们通过胰岛素增敏机制治疗糖尿病的治疗潜力的证据 (Gutiérrez-Hernández 等人,2019 年)。

电化学研究

已探索与目标化合物密切相关的乙内酰脲衍生物的电化学行为,以进一步了解其生化作用。Nosheen 等人(2012 年)研究了此类衍生物的电化学氧化,深入了解了它们的构效关系和潜在药理应用 (Nosheen 等人,2012 年)。

安全和危害

未来方向

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the biological activity of many imidazolidine derivatives, this compound could be of interest in the development of new pharmaceuticals .

作用机制

Target of Action

A structurally similar compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, targetsGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .

Mode of Action

Compounds with similar structures have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Given the potential target of gsk-3β, it could be involved in pathways related tocell cycle regulation , apoptosis , and glycogen metabolism .

Result of Action

Similar compounds have shown to causecell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects, potentially leading to the inhibition of cell proliferation and induction of cell death in certain types of cancer cells.

属性

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-11(9(14)12-10(15)13-11)6-2-3-7-8(4-6)17-5-16-7/h2-4H,5H2,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBOGUDVMYIZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione | |

CAS RN |

308122-40-9 | |

| Record name | 5-(2H-1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)

![1-[4-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2766025.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2766029.png)

![(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine](/img/structure/B2766032.png)

![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2766036.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)